REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][CH:4]([CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:5](=[O:7])[CH3:6].[CH2:15]([O:17][C:18](=[O:24])[C:19](OCC)=[O:20])[CH3:16].CC[O-].[Na+]>CCO>[CH2:15]([O:17][C:18](=[O:24])[C:19](=[O:20])[CH2:6][C:5](=[O:7])[CH:4]([CH3:3])[CH2:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH3:16] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.3965 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.2727 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
2.0649 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
After stirring for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched at 0° C. with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted 2× with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organics were washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (Combiflash column, 67:30:3 Hexanes:CH2Cl2:2N NH3 in EtOH)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CC(C(CC1=CC=CC=C1)C)=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |